Cas no 2229642-35-5 (3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid)

3-(Aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid is a fluorinated organic compound featuring both an aminomethyl group and a carboxylic acid functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the 4-fluorophenyl moiety enhances its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The pent-4-enoic acid backbone provides structural flexibility, facilitating further derivatization. This compound is particularly valuable in medicinal chemistry due to its balanced polarity, which can improve solubility and bioavailability in drug design. Its synthetic utility is underscored by the reactive amine and carboxyl groups, enabling selective modifications for targeted applications.
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid structure
2229642-35-5 structure
Product name:3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
CAS No:2229642-35-5
MF:C12H14FNO2
Molecular Weight:223.243466854095
CID:6553493
PubChem ID:165701567

3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
    • 2229642-35-5
    • EN300-1789141
    • インチ: 1S/C12H14FNO2/c13-11-5-3-9(4-6-11)1-2-10(8-14)7-12(15)16/h1-6,10H,7-8,14H2,(H,15,16)/b2-1+
    • InChIKey: LMZZEFWPVKMMGK-OWOJBTEDSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C/C(CN)CC(=O)O

計算された属性

  • 精确分子量: 223.10085685g/mol
  • 同位素质量: 223.10085685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • XLogP3: -1

3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1789141-0.1g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
0.1g
$829.0 2023-09-19
Enamine
EN300-1789141-0.25g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
0.25g
$867.0 2023-09-19
Enamine
EN300-1789141-1g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
1g
$943.0 2023-09-19
Enamine
EN300-1789141-0.5g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
0.5g
$905.0 2023-09-19
Enamine
EN300-1789141-1.0g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
1g
$943.0 2023-06-02
Enamine
EN300-1789141-0.05g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
0.05g
$792.0 2023-09-19
Enamine
EN300-1789141-5g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
5g
$2732.0 2023-09-19
Enamine
EN300-1789141-5.0g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
5g
$2732.0 2023-06-02
Enamine
EN300-1789141-2.5g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
2.5g
$1848.0 2023-09-19
Enamine
EN300-1789141-10.0g
3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid
2229642-35-5
10g
$4052.0 2023-06-02

3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid 関連文献

3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acidに関する追加情報

Research Brief on 3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid (CAS: 2229642-35-5)

Recent studies on the compound 3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid (CAS: 2229642-35-5) have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules. This brief provides an overview of the latest research developments, focusing on its chemical properties, synthetic applications, and pharmacological potential. The compound's unique structure, featuring both an aminomethyl group and a fluorophenyl moiety, makes it a versatile building block for drug discovery, particularly in the development of central nervous system (CNS) targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid as a precursor for GABA receptor modulators. The research team demonstrated that structural modifications of this compound could yield derivatives with enhanced binding affinity to GABAA receptors, potentially offering new avenues for treating anxiety disorders and epilepsy. The fluorophenyl group was found to significantly influence the compounds' pharmacokinetic properties, improving blood-brain barrier penetration while maintaining metabolic stability.

In synthetic chemistry applications, researchers have developed novel catalytic methods for the asymmetric synthesis of 3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid. A 2024 Nature Catalysis paper reported a highly enantioselective hydrogenation process using chiral ruthenium complexes, achieving >99% ee with excellent yields. This advancement addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.

Pharmacological screening of derivatives containing the 3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid scaffold has revealed promising neuroprotective effects. In vitro studies using primary neuron cultures demonstrated that certain analogs could reduce oxidative stress and inhibit glutamate-induced excitotoxicity, suggesting potential applications in neurodegenerative disease treatment. The fluorophenyl moiety appears to enhance the compounds' ability to scavenge reactive oxygen species while maintaining low cytotoxicity.

Ongoing clinical research is investigating the compound's potential as a biomarker for certain neurological conditions. Preliminary results indicate that radiolabeled versions of 3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid may serve as effective PET tracers for imaging neuroinflammation, with phase I trials showing favorable biodistribution and safety profiles. This dual diagnostic-therapeutic potential positions the compound as a valuable tool in precision medicine approaches to CNS disorders.

The commercial availability of 3-(aminomethyl)-5-(4-fluorophenyl)pent-4-enoic acid (CAS: 2229642-35-5) has increased significantly in recent years, with several specialty chemical suppliers now offering the compound in research quantities. Current market analysis suggests growing demand from both academic and industrial researchers, particularly in neuroscience drug discovery programs. However, challenges remain in scaling up production while maintaining high purity standards required for pharmaceutical applications.

Future research directions for this compound class include exploring its potential in combination therapies and developing more efficient synthetic routes. Computational modeling studies are underway to better understand structure-activity relationships and predict novel derivatives with optimized pharmacological profiles. The compound's versatility suggests it will remain an important focus of medicinal chemistry research in the coming years.

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